molecular formula C7H8O3 B8743079 methyl 4-oxohex-2-ynoate

methyl 4-oxohex-2-ynoate

Cat. No.: B8743079
M. Wt: 140.14 g/mol
InChI Key: IBVXAIZYCMSYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-oxohex-2-ynoate is an organic compound with the molecular formula C7H8O3. It is characterized by the presence of a keto group (4-oxo), an alkyne group (2-ynoic), and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-hex-2-ynoic acid methyl ester typically involves the reaction of hex-2-ynoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:

    Reactants: Hex-2-ynoic acid and methanol

    Catalyst: Sulfuric acid or hydrochloric acid

    Conditions: Refluxing the mixture

Industrial Production Methods: In an industrial setting, the production of 4-oxo-hex-2-ynoic acid methyl ester may involve continuous flow reactors to ensure efficient mixing and reaction. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: methyl 4-oxohex-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products:

    Oxidation: Hex-2-ynoic acid

    Reduction: 4-Hydroxy-hex-2-ynoic acid methyl ester

    Substitution: Hex-2-ynoic acid and methanol

Scientific Research Applications

methyl 4-oxohex-2-ynoate finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxo-hex-2-ynoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The keto and alkyne groups can participate in various biochemical pathways, leading to the modulation of enzyme activity and cellular processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

    Hex-2-ynoic acid: Shares the alkyne group but lacks the ester and keto groups.

    4-Oxo-hexanoic acid: Contains the keto group but lacks the alkyne group.

    Hex-4-en-2-ynoic acid: Contains both alkyne and alkene groups but lacks the ester group.

Uniqueness: methyl 4-oxohex-2-ynoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both keto and alkyne groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 4-oxohex-2-ynoate

InChI

InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h3H2,1-2H3

InChI Key

IBVXAIZYCMSYMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C#CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl-4-hydroxy-2-hexynoate (25.0 g, 176 mmol) in acetone (200 mL), cooled in an ice water bath, was added Jones reagent (70 mL of 3.2 M chromium VI oxide in 1:3 sulfuric acid:water). The reaction mixture was allowed to stir at room temperature for 3 h then filtered through a plug of diatomaceous earth and the filter cake was rinsed with dichloromethane (2×100 mL). The organic phase was saved and the aqueous phase was extracted with dichloromethane (2×100 mL). The combined organic phases were washed with saturated sodium bicarbonate (2×200 mL), dried (sodium sulfate) and concentrated to provide 17.0 g (69%) of 4-oxo-hex-2-ynoic acid methyl ester.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-Hydroxy-hex-2-ynoic acid methyl ester (1.50 g, 10.55 mmol) in dichloromethane (30 mL) was added Des-martin periodinane (6.0 g, 14.14 mmol) and stirred at room temperature for 18 hours. Additional periodinane (4.5 g) was added to the reaction mixture and stirred at room temperature for 6 hours. Aqueous NaHCO3 was added to reaction mixture, and precipitate was filtered and washed with dichloromethane. Aqueous phase was extracted with dichloromethane, and combined organic phase was washed with water, brine, dried over Na2SO4, filtered and concentrated under vacuum to afford 1.48 g (100%) of title compound. C7H8O3 (140.04)
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.